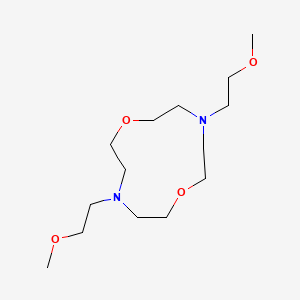
4,10-Bis(2-methoxyethyl)-1,7-dioxa-4,10-diazacyclododecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,10-Bis(2-methoxyethyl)-1,7-dioxa-4,10-diazacyclododecane is a macrocyclic ligand known for its ability to form stable complexes with various metal ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,10-Bis(2-methoxyethyl)-1,7-dioxa-4,10-diazacyclododecane typically involves the reaction of appropriate diethanolamine derivatives with ethylene glycol dichloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the macrocyclic structure. The reaction conditions, including temperature and solvent choice, are critical to achieving high yields and purity of the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure consistent quality and yield, as well as implementing purification techniques such as recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4,10-Bis(2-methoxyethyl)-1,7-dioxa-4,10-diazacyclododecane undergoes various chemical reactions, including complexation with metal ions, oxidation, and substitution reactions. The compound’s macrocyclic structure allows it to form stable complexes with metal ions, which can be studied using techniques such as NMR spectroscopy and potentiometric titration .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include metal salts (e.g., lithium, sodium, potassium), oxidizing agents, and various solvents such as methanol, acetonitrile, and dimethylformamide. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from reactions involving this compound are typically metal complexes. These complexes can exhibit different properties depending on the metal ion involved and the reaction conditions. For example, complexes with lithium, sodium, and potassium ions have been studied for their stability and stereochemistry .
Aplicaciones Científicas De Investigación
4,10-Bis(2-methoxyethyl)-1,7-dioxa-4,10-diazacyclododecane has several scientific research applications:
Mecanismo De Acción
The mechanism by which 4,10-Bis(2-methoxyethyl)-1,7-dioxa-4,10-diazacyclododecane exerts its effects is primarily through its ability to form stable complexes with metal ions. The macrocyclic structure provides a cavity that can encapsulate metal ions, leading to the formation of highly stable complexes. The stability of these complexes is influenced by factors such as the size and charge of the metal ion, as well as the nature of the solvent .
Comparación Con Compuestos Similares
Similar Compounds
1,4,7,10-Tetrakis(2-methoxyethyl)-1,4,7,10-tetraazacyclododecane: This compound is similar in structure but contains four nitrogen atoms instead of two, which can affect its complexation properties.
1,4,7,10-Tetrakis(2-hydroxyethyl)-1,4,7,10-tetraazacyclododecane: This analogue has hydroxy groups instead of methoxy groups, which can influence its solubility and reactivity.
Uniqueness
4,10-Bis(2-methoxyethyl)-1,7-dioxa-4,10-diazacyclododecane is unique due to its specific macrocyclic structure, which provides a balance between flexibility and rigidity. This allows it to form stable complexes with a wide range of metal ions, making it a versatile ligand for various applications .
Propiedades
Número CAS |
85726-93-8 |
|---|---|
Fórmula molecular |
C14H30N2O4 |
Peso molecular |
290.40 g/mol |
Nombre IUPAC |
4,10-bis(2-methoxyethyl)-1,7-dioxa-4,10-diazacyclododecane |
InChI |
InChI=1S/C14H30N2O4/c1-17-9-3-15-5-11-19-13-7-16(4-10-18-2)8-14-20-12-6-15/h3-14H2,1-2H3 |
Clave InChI |
VZOYQNCPKYWDED-UHFFFAOYSA-N |
SMILES canónico |
COCCN1CCOCCN(CCOCC1)CCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Propan-2-yl)-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione](/img/structure/B14402911.png)

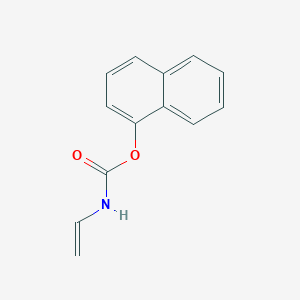
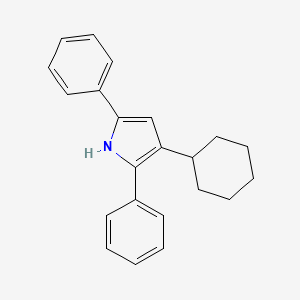


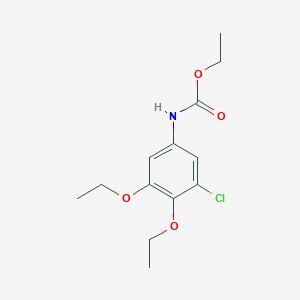
![Acetic acid;bicyclo[5.2.1]dec-8-ene-1,7-diol](/img/structure/B14402940.png)
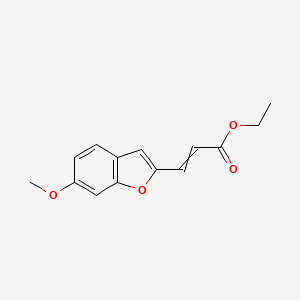
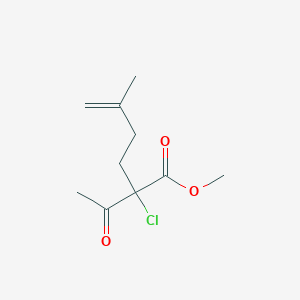
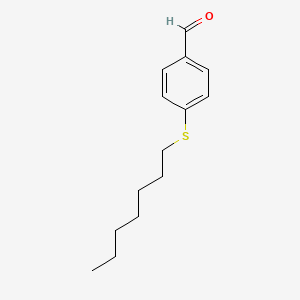
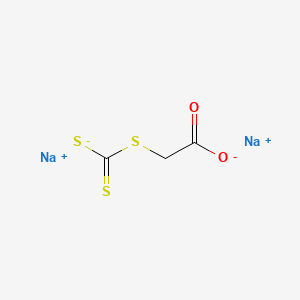
![1-{4-[(E)-(4-Chlorophenyl)diazenyl]phenyl}piperidine](/img/structure/B14402990.png)
stannane](/img/structure/B14402995.png)
